molecular formula C8H14ClNO B2624238 1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride CAS No. 2287289-62-5

1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride

Cat. No.: B2624238
CAS No.: 2287289-62-5
M. Wt: 175.66
InChI Key: QEUVYJXDKUODGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-8-azaspiro[45]dec-3-ene;hydrochloride is a chemical compound with the molecular formula C8H14ClNO It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Scientific Research Applications

1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The compound “1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride” has several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Reagents: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride can be compared with other similar compounds, such as:

  • 1-Oxa-7-azaspiro[4.5]dec-3-ene;hydrochloride
  • 8-Oxa-1-azaspiro[4.5]dec-3-ene;hydrochloride
  • 1-Oxa-8-azaspiro[4.5]decane;hydrochloride

These compounds share similar spiro structures but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and potential for diverse applications .

Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-8(10-7-1)3-5-9-6-4-8;/h1-2,9H,3-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUVYJXDKUODGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C=CCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.